molecular formula C9H14O3 B2871752 Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate CAS No. 2126177-87-3

Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate

Cat. No.: B2871752
CAS No.: 2126177-87-3
M. Wt: 170.208
InChI Key: XGXDLCFWOIHVRN-UHFFFAOYSA-N
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Description

Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a cyclobutane ring, an oxirane (epoxide) group, and a methyl ester functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with an epoxide precursor under specific conditions. One common method includes the use of a base-catalyzed epoxidation reaction, where cyclobutanone is treated with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in the presence of a base like sodium hydroxide. The reaction proceeds under controlled temperature and pH conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The epoxide group can be oxidized to form diols or other oxygenated derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s activity may involve the inhibition of enzymes, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carbonitrile
  • Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxamide

Uniqueness

Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate is unique due to its combination of a cyclobutane ring, an epoxide group, and a methyl ester functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, highlighting its potential for specialized uses in research and industry.

Properties

IUPAC Name

methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-11-8(10)9(3-2-4-9)5-7-6-12-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXDLCFWOIHVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)CC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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